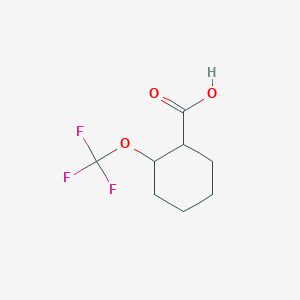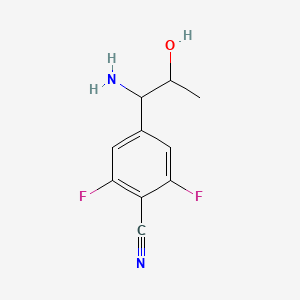
1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone is a versatile chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . This compound is known for its unique structure, which includes an amino group, a fluoro-substituted aromatic ring, and a methoxy group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone involves several synthetic routes. One common method is the reaction of 4-fluoro-2-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino ketone . Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Applications De Recherche Scientifique
1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluoro and methoxy groups can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity .
Comparaison Avec Des Composés Similaires
1-Amino-1-(4-fluoro-2-methoxyphenyl)acetone can be compared with other similar compounds, such as:
1-Amino-1-(4-chloro-2-methoxyphenyl)acetone: This compound has a chloro substituent instead of a fluoro group, which can affect its reactivity and biological activity.
1-Amino-1-(4-fluoro-2-hydroxyphenyl)acetone: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and hydrogen bonding capacity.
1-Amino-1-(4-fluoro-2-methylphenyl)acetone: The methyl group can alter the compound’s steric properties and reactivity compared to the methoxy group.
These comparisons highlight the unique features of this compound, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C10H12FNO2 |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H12FNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-5,10H,12H2,1-2H3 |
Clé InChI |
BCJNBCWQSNDJKX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=C(C=C1)F)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate](/img/structure/B13037752.png)







![2-[(3S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid](/img/structure/B13037819.png)





